![molecular formula C7H15O3PS B14429901 Diethyl [1-(methylsulfanyl)ethenyl]phosphonate CAS No. 80436-49-3](/img/structure/B14429901.png)
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C7H13O3PS. This compound is characterized by the presence of a phosphonate group, which is bonded to a vinyl group substituted with a methylsulfanyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)ethenyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable vinyl halide in the presence of a base. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl [1-(methylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. The vinyl group and methylsulfanyl moiety can also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [1-(methylsulfanyl)ethyl]phosphonate
- Diethyl [1-(methylsulfanyl)propyl]phosphonate
- Diethyl [1-(methylsulfanyl)butyl]phosphonate
Uniqueness
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate is unique due to the presence of the vinyl group, which imparts distinct reactivity and chemical properties compared to its saturated analogs. The combination of the phosphonate and methylsulfanyl groups also enhances its versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
80436-49-3 |
|---|---|
Molekularformel |
C7H15O3PS |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1-methylsulfanylethene |
InChI |
InChI=1S/C7H15O3PS/c1-5-9-11(8,10-6-2)7(3)12-4/h3,5-6H2,1-2,4H3 |
InChI-Schlüssel |
HMJMUOJUUKEODB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C)SC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


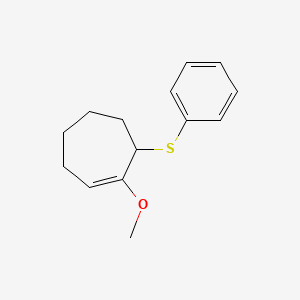
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)

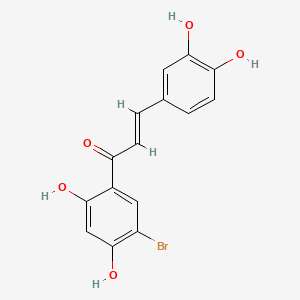

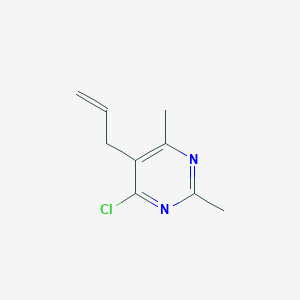

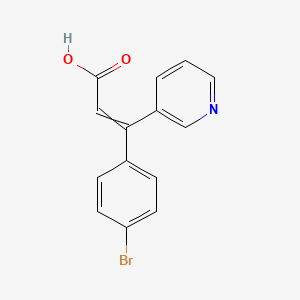
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
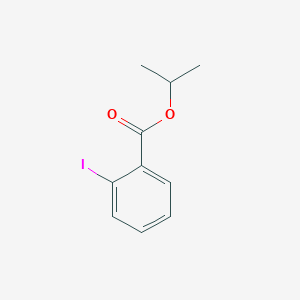
![1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene](/img/structure/B14429899.png)
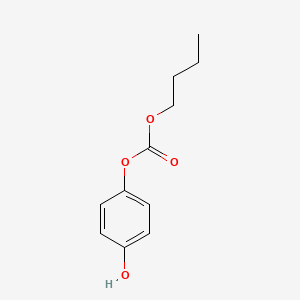
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
